3-(Difluoromethyl)cycloheptan-1-amine
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Overview
Description
3-(Difluoromethyl)cycloheptan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a cycloheptane ring with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)cycloheptan-1-amine typically involves the introduction of a difluoromethyl group into a cycloheptane ring. One common method involves the reaction of cycloheptanone with difluoromethylamine under specific conditions to yield the desired product. The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcycloheptanone, while substitution reactions can produce various substituted cycloheptane derivatives .
Scientific Research Applications
3-(Difluoromethyl)cycloheptan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
3-(Trifluoromethyl)cycloheptan-1-amine: Similar structure but with a trifluoromethyl group.
3-(Methyl)cycloheptan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.
3-(Chloromethyl)cycloheptan-1-amine: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)cycloheptan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15F2N |
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Molecular Weight |
163.21 g/mol |
IUPAC Name |
3-(difluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C8H15F2N/c9-8(10)6-3-1-2-4-7(11)5-6/h6-8H,1-5,11H2 |
InChI Key |
SZMPAMYPCOPEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)C(F)F)N |
Origin of Product |
United States |
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